

# Application Note: Quantification of Timolol Maleate using a Stability-Indicating HPLC-UV Method

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Timolol Maleate*

Cat. No.: *B3427595*

[Get Quote](#)

[AN-TM-HPLC-001]

## Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of **Timolol Maleate** in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines for method validation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow, making it suitable for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

## Introduction

**Timolol Maleate** is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.<sup>[1]</sup> It reduces intraocular pressure by decreasing the production of aqueous humor.<sup>[1]</sup> Accurate and reliable analytical methods are crucial for the quality control of **Timolol Maleate** in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its high specificity, sensitivity, and resolving power.

This application note presents a validated HPLC-UV method for the determination of **Timolol Maleate**, including a summary of chromatographic conditions and validation parameters.

## Experimental

### Instrumentation and Materials

- HPLC System: An isocratic HPLC system equipped with a UV-Visible detector was used.[2]
- Column: A C18 column (e.g., Kromasil or Agilent, 250 mm × 4.6 mm, 5 µm particle size) is recommended.[1][3][4]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: For accurate weighing of standards and samples.[2]
- Solvents and Chemicals: HPLC grade methanol, acetonitrile, and water are required.[2][3] Reagents such as o-phosphoric acid, formic acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide should be of analytical grade.[3]
- Reference Standard: **Timolol Maleate** reference standard of known purity.

### Chromatographic Conditions

A summary of optimized chromatographic conditions is presented in Table 1. The selection of a C18 column with a mobile phase consisting of a buffer and an organic modifier provides good separation and peak shape for **Timolol Maleate**. [1][3] The UV detection wavelength is set at the absorption maximum of **Timolol Maleate**, which is approximately 294-295 nm, to ensure maximum sensitivity.[2][3]

Table 1: Optimized Chromatographic Conditions

Parameter	Condition	Reference
Column	C18 (250 mm x 4.6 mm, 5 µm)	[1][3]
Mobile Phase	Phosphate Buffer (pH 3.5) : Methanol (60:40 v/v)	[3]
Alternative: Methanol : 0.05% Formic Acid (75:25 v/v)	[1]	
Flow Rate	1.0 mL/min or 0.7 mL/min	[1][3]
Injection Volume	20 µL	[1]
Detection Wavelength	294 nm or 295 nm	[1][3]
Column Temperature	Ambient	[5]
Run Time	Approximately 10 minutes	-

## Protocols

### Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of **Timolol Maleate** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC grade methanol.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1][3] For the calibration curve, a minimum of five concentrations is recommended.[3]

### Preparation of Sample Solutions (from Ophthalmic Formulation)

- Take a sample of the ophthalmic formulation equivalent to a known concentration of **Timolol Maleate**.

- Dilute the sample with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).[1]
- Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system. [3]

## Method Validation Protocol

The developed analytical method was validated according to ICH guidelines (Q2R1) for the following parameters:[3][4][6]

- Linearity: Analyze a series of at least five concentrations of **Timolol Maleate** in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient ( $r^2$ ) and regression equation.[3]
- Accuracy: Perform recovery studies by spiking a known concentration of the drug into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).[1] The percentage recovery should be within 98-102%.[3]
- Precision:
  - Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution on the same day and calculate the relative standard deviation (%RSD).
  - Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days to assess the inter-day variation and calculate the %RSD.[2] The %RSD for precision studies should be less than 2%.[2]
- Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, subject the **Timolol Maleate** solution to stress conditions such as acid hydrolysis (e.g., 1M HCl at 80°C), base hydrolysis (e.g., 1M NaOH at 80°C), oxidation (e.g., H<sub>2</sub>O<sub>2</sub>), and thermal degradation.[2][3] The method should be able to resolve the **Timolol Maleate** peak from any degradation products. **Timolol Maleate** has been found to be particularly unstable in alkaline conditions.[2][3][6]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

- Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and detection wavelength on the analytical results. [2]

## Results and Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 2: Linearity Data

Parameter	Result	Reference
Linearity Range (µg/mL)	10 - 50	[1][3]
Correlation Coefficient (r <sup>2</sup> )	> 0.999	-
Regression Equation	y = mx + c	[3]

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery	Reference
80%	-	-	98 - 102%	[1][3]
100%	-	-	98 - 102%	[1][3]
120%	-	-	98 - 102%	[1][3]

Table 4: Precision Data

Precision Type	%RSD	Acceptance Criteria	Reference
Repeatability	< 2%	< 2%	[2]
Intermediate Precision	< 2%	< 2%	[2]

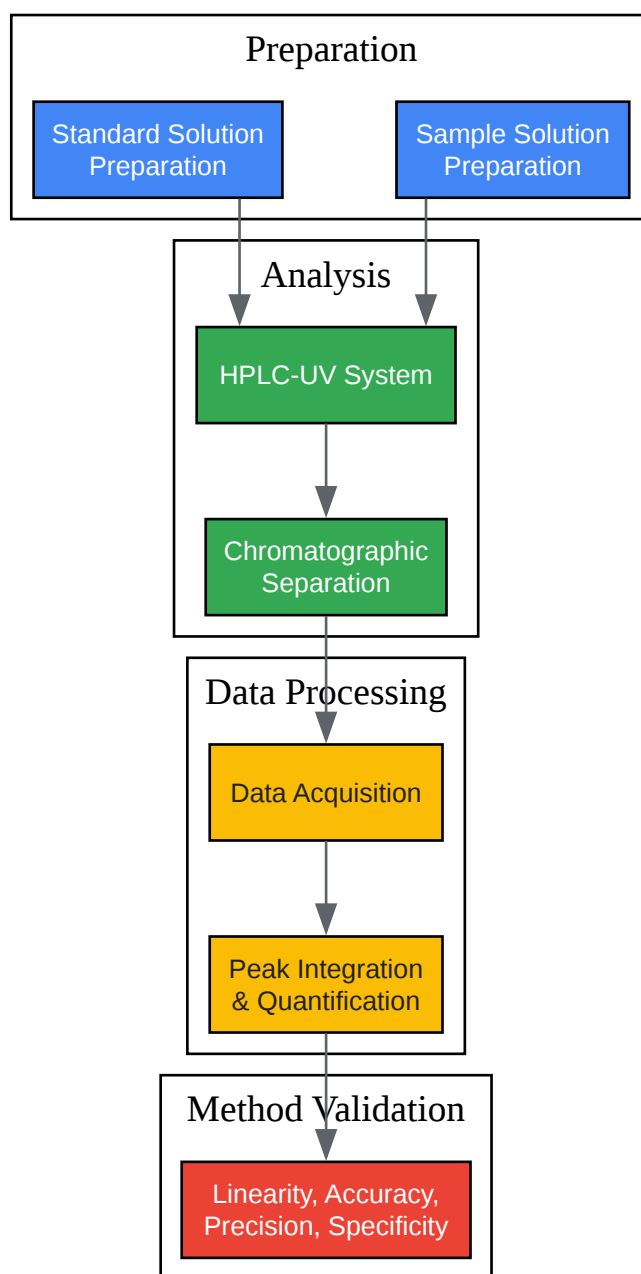
Table 5: LOD and LOQ Data

Parameter	Result (µg/mL)	Reference
LOD	0.724 - 0.9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
LOQ	2.0 - 2.19	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>

## Visualizations

### Experimental Workflow

The overall workflow for the quantification of **Timolol Maleate** by HPLC-UV is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for **Timolol Maleate** quantification by HPLC-UV.

## Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of **Timolol Maleate** in bulk and pharmaceutical dosage forms. The method is validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and

specificity. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient. This application note serves as a comprehensive guide for the implementation of this method in a quality control setting.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ijpsjournal.com](https://www.ijpsjournal.com) [[ijpsjournal.com](https://www.ijpsjournal.com)]
- 2. [ijfmr.com](https://www.ijfmr.com) [[ijfmr.com](https://www.ijfmr.com)]
- 3. [sphinxesai.com](https://www.sphinxesai.com) [[sphinxesai.com](https://www.sphinxesai.com)]
- 4. Validation of RP-HPLC Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets - IJFMR [[ijfmr.com](https://www.ijfmr.com)]
- 5. [longdom.org](https://www.longdom.org) [[longdom.org](https://www.longdom.org)]
- 6. [PDF] Validation of RP-HPLC Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- To cite this document: BenchChem. [Application Note: Quantification of Timolol Maleate using a Stability-Indicating HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427595#timolol-maleate-hplc-uv-method-development-for-quantification>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)